![molecular formula C21H20N4O4 B2400839 1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione CAS No. 2176338-65-9](/img/no-structure.png)
1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione
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Description
The compound “1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione” is a complex organic molecule that contains several functional groups and structural features. These include a 4-methoxyphenyl group, a 1,2,4-oxadiazole ring, a quinazoline-2,4-dione moiety, and a propyl group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The 1,2,4-oxadiazole ring and the quinazoline-2,4-dione moiety would contribute to the rigidity of the molecule, while the 4-methoxyphenyl and propyl groups would provide some flexibility .
Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures can undergo a variety of chemical reactions. For example, the 1,2,4-oxadiazole ring can participate in nucleophilic substitution reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence its properties include the presence of polar functional groups, the rigidity of the molecule, and the overall size and shape of the molecule .
Scientific Research Applications
- Research : Spiro-β-carboline alkylated analogs, including compound 1, have been investigated for their mast cell stabilization activity. These compounds may find applications in conditions like allergy, eczema, anaphylactic shock, and mastocytosis .
- Research : Compound 1 derivatives could serve as chiral solvating agents for determining enantiomeric excess by NMR spectroscopy or absolute configuration by circular dichroism .
- Research : Some compound 1 analogs have demonstrated anti-inflammatory activity comparable to reference drugs. These findings suggest potential therapeutic applications .
Mast Cell Stabilization
Chiral Stationary Phases
Anti-Inflammatory Activity
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound involves the reaction of a propylquinazoline-2,4(1H,3H)-dione with a 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl group.", "Starting Materials": [ "Propylquinazoline-2,4(1H,3H)-dione", "3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol", "Triethylamine", "N,N-Dimethylformamide (DMF)", "Chloroform", "Sodium bicarbonate", "Anhydrous magnesium sulfate", "Ethyl acetate" ], "Reaction": [ "The 3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methanol is reacted with triethylamine and DMF to form the corresponding mesylate intermediate.", "The mesylate intermediate is then reacted with propylquinazoline-2,4(1H,3H)-dione in the presence of sodium bicarbonate and DMF to form the desired product.", "The product is then extracted with chloroform and washed with water.", "The organic layer is dried over anhydrous magnesium sulfate and concentrated.", "The crude product is purified by column chromatography using ethyl acetate as the eluent to obtain the final product." ] } | |
CAS RN |
2176338-65-9 |
Product Name |
1-((3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl)methyl)-3-propylquinazoline-2,4(1H,3H)-dione |
Molecular Formula |
C21H20N4O4 |
Molecular Weight |
392.415 |
IUPAC Name |
1-[[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl]-3-propylquinazoline-2,4-dione |
InChI |
InChI=1S/C21H20N4O4/c1-3-12-24-20(26)16-6-4-5-7-17(16)25(21(24)27)13-18-22-19(23-29-18)14-8-10-15(28-2)11-9-14/h4-11H,3,12-13H2,1-2H3 |
InChI Key |
VVPKRCIYQYWXRS-UHFFFAOYSA-N |
SMILES |
CCCN1C(=O)C2=CC=CC=C2N(C1=O)CC3=NC(=NO3)C4=CC=C(C=C4)OC |
solubility |
not available |
Origin of Product |
United States |
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